(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride
Overview
Description
(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzyl group with methoxy and methyl substituents, as well as a pyridinylmethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride typically involves multiple steps, starting with the preparation of the core benzyl and pyridinylmethylamine components. These components are then coupled through a series of reactions, including nucleophilic substitution and reduction processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be employed in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, (4-Methoxy-2,5-dimethylbenzyl)-(pyridin-4-ylmethyl)amine dihydrochloride stands out due to its unique structural features and potential applications. Similar compounds may include other benzylamine derivatives and pyridinylmethylamine analogs, but the specific substituents and molecular arrangement of this compound contribute to its distinct properties and uses.
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Properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.2ClH/c1-12-9-16(19-3)13(2)8-15(12)11-18-10-14-4-6-17-7-5-14;;/h4-9,18H,10-11H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKJMIRPNBWERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCC2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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